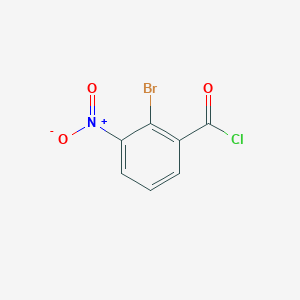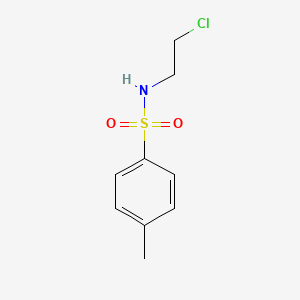
N-(2-chloroethyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(2-chloroethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of arylsulfonamides. Arylsulfonamides are a group of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The compound is structurally related to various other sulfonamides that have been synthesized and characterized for their potential uses in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or the reaction of N,N-dichloroarenesulfonamides with alkenes. For instance, N-allyl-N-benzyl-4-methylbenzenesulfonamide was prepared via a two-step process starting from 4-methylbenzenesulfonyl chloride, which was treated with a primary amine followed by benzylation of the resulting sulfonamide . Similarly, N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides were obtained by reacting N,N-dichloroarenesulfonamides with phenylacetylene . These methods highlight the versatility of sulfonamide chemistry and the potential pathways that could be employed for the synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using spectroscopic and crystallographic techniques. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was determined by single-crystal X-ray diffraction, revealing an orthorhombic space group with specific cell parameters and molecular interactions such as hydrogen bonds and C-H···π interactions . These structural details are crucial for understanding the reactivity and interaction of sulfonamides with biological targets.
Chemical Reactions Analysis
Sulfonamides can participate in various chemical reactions, including nucleophilic addition and acylation. N-(2-benzene-2,2-dichloroethylidene)arenesulfonamides, for example, undergo nucleophilic addition with water, ethanol, and arenesulfonamides . Additionally, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been used as chemoselective acylating agents in water, demonstrating the ability of sulfonamide derivatives to selectively protect or modify amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the poor water solubility of certain sulfonamide analogs necessitates the development of formulations for their delivery as potential cancer therapeutics . The reactivity of sulfonamide derivatives can also be tuned by the introduction of different substituents, as seen in the synthesis of highly electrophilic N-sulfonyl polyhaloaldehyde imines .
Wissenschaftliche Forschungsanwendungen
DNA Binding, Cleavage, and Anticancer Activity
N-(2-chloroethyl)-4-methylbenzenesulfonamide, and its derivatives, show promise in DNA binding and cleavage, which is vital for cancer research. For instance, mixed-ligand copper(II)-sulfonamide complexes, including variants of this compound, demonstrated significant interactions with DNA. These interactions are essential in understanding how these compounds can be used in anticancer therapies. The complexes showed varying degrees of DNA cleavage efficiency and antiproliferative activity in yeast and human tumor cells, indicating their potential as anticancer agents (González-Álvarez et al., 2013).
Crystal Structures and Molecular Interactions
The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives have been investigated to understand their molecular interactions. These studies reveal the conformation and hydrogen-bonding patterns of these molecules, providing insights into how they might interact with other compounds or biological targets. This research is crucial for drug design and the development of new therapeutic agents (Purandara et al., 2018).
Computational Study for Drug Development
A computational study of a newly synthesized sulfonamide molecule related to N-(2-chloroethyl)-4-methylbenzenesulfonamide highlighted its structural and electronic properties. This study aids in understanding the compound's interactions at the molecular level, crucial for drug development, especially in targeting specific proteins or enzymes (Murthy et al., 2018).
Antibacterial and Lipoxygenase Inhibition Studies
Some derivatives of N-(2-chloroethyl)-4-methylbenzenesulfonamide have been synthesized and tested for their antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response. This research indicates the potential of these compounds in developing new therapeutic agents for inflammatory diseases and infections (Abbasi et al., 2017).
Synthesis and Structural Characterization for HIV-1 Infection Prevention
Research on methylbenzenesulfonamide, including N-(2-chloroethyl)-4-methylbenzenesulfonamide, highlights its use in synthesizing small molecular antagonists that can potentially be used in the prevention of human HIV-1 infection. The synthesis and structural characterization of these compounds are crucial steps in developing new drugs for combating HIV (De-ju, 2015).
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWQFEKDXWRGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286412 | |
| Record name | N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
CAS RN |
6331-00-6 | |
| Record name | NSC45629 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chloroethyl)-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





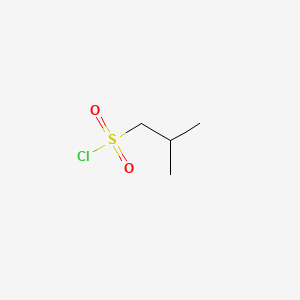




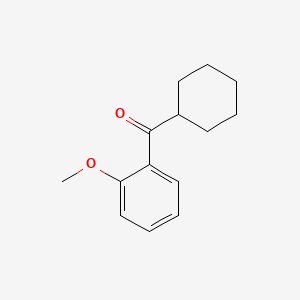

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)
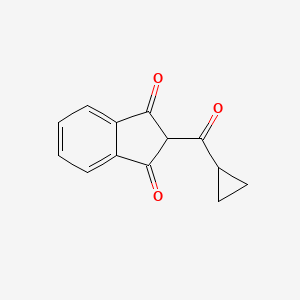
![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)
